Bienvenue dans la boutique en ligne BenchChem!

5A2-SC8

RNA delivery Hepatocellular carcinoma Lipid nanoparticles

5A2-SC8 (CAS 1857341-90-2) is an ester-based dendrimer ionizable amino lipid. Identified from a library of >1,500 modular degradable dendrimers, it serves as a critical component in lipid nanoparticles (LNPs) for the delivery of small RNAs, such as siRNA and miRNA.

Molecular Formula C93H173N5O20S5
Molecular Weight 1841.7 g/mol
Cat. No. B10855434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5A2-SC8
Molecular FormulaC93H173N5O20S5
Molecular Weight1841.7 g/mol
Structural Identifiers
SMILESCCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC
InChIInChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3
InChIKeyBYWPQQOQVPVCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5A2-SC8: An Ester-Based Dendrimer Ionizable Lipid for Hepatocyte-Targeted RNA Delivery in LNPs


5A2-SC8 (CAS 1857341-90-2) is an ester-based dendrimer ionizable amino lipid [1]. Identified from a library of >1,500 modular degradable dendrimers, it serves as a critical component in lipid nanoparticles (LNPs) for the delivery of small RNAs, such as siRNA and miRNA [1][2]. Characterized by a pKa of approximately 6.5 and three tertiary amine heads, 5A2-SC8 facilitates endosomal escape and enables potent, targeted delivery to hepatocytes, distinguishing it from many ionizable lipids that exhibit broader liver distribution [1].

5A2-SC8 Hepatocellular Targeting: Why Not All Ionizable Lipids Are Interchangeable for Liver-Directed Therapies


Selecting a generic ionizable lipid for liver-targeted RNA therapies is insufficient because subtle structural variations between lipid analogs dictate distinct in vivo delivery fates. Despite sharing similar physicochemical properties like size, charge, and pKa, compounds like 3A5-SC14 fail to achieve functional hepatocyte delivery [1]. The surface protein corona, which is exquisitely sensitive to the lipid's chemical structure, acts as a biological 'zip code,' determining whether an LNP is internalized by the intended parenchymal cells or sequestered by non-parenchymal cells like Kupffer cells [1]. Consequently, substituting 5A2-SC8 with a structurally related analog can lead to a complete loss of therapeutic effect, even if liver accumulation is observed, underscoring the necessity for precise, evidence-based lipid selection [1].

5A2-SC8 Comparative Evidence: Quantifying Its Unique Performance Over Analogs in RNA Delivery


Hepatocyte-Specific Functional Delivery: 5A2-SC8 vs. 3A5-SC14 LNPs

In a direct comparison, 5A2-SC8 LNPs achieved robust functional RNA delivery specifically to hepatocytes, while its close analog 3A5-SC14 failed to do so, despite both formulations sharing similar physical properties and a pKa of 6.5. [1] This demonstrates that hepatocyte delivery is not a class-wide property but a specific characteristic of 5A2-SC8.

RNA delivery Hepatocellular carcinoma Lipid nanoparticles

Differential Protein Corona Composition Directs Hepatocyte vs. Kupffer Cell Tropism

The mechanism behind 5A2-SC8's hepatocyte specificity is linked to its distinct protein corona. 5A2-SC8 LNPs were found to bind significantly more Apolipoprotein E (ApoE) and less Albumin compared to 3A5-SC14 LNPs. [1] This differential enrichment drives LDL-Receptor (LDL-R) mediated endocytosis into hepatocytes, whereas 3A5-SC14's albumin-rich corona directs it toward Kupffer cells. [1]

Protein corona Nanoparticle targeting Apolipoprotein E

Superior In Vivo Potency: 5A2-SC8 EC50 for siRNA Delivery

5A2-SC8 exhibits exceptional in vivo potency for siRNA delivery, with a reported EC50 of less than 0.02 mg/kg for Factor VII (FVII) siRNA knockdown. [1] While direct EC50 comparisons under identical conditions for other well-known ionizable lipids are not always available in the same study, this value represents a high benchmark for efficacy at low doses. For context, typical efficacious doses for other ionizable lipids in similar models can range from 0.1 to 1 mg/kg. [2]

siRNA delivery EC50 In vivo potency

Therapeutic Impact: 5A2-SC8 miRNA Delivery Significantly Extends Survival in Aggressive Liver Cancer Model

The functional consequence of 5A2-SC8's unique tropism is demonstrated in a stringent therapeutic model. 5A2-SC8 LNPs carrying the tumor suppressor let-7g miRNA significantly extended survival to 121 days in a MYC-driven, aggressive liver cancer model. [1] In contrast, the same study demonstrated that 3A5-SC14 LNPs, which fail to deliver RNA to hepatocytes, would not be expected to confer a therapeutic benefit in this model, as functional delivery is a prerequisite. [1]

miRNA delivery Hepatocellular carcinoma Survival benefit

PEG-Lipid Compatibility: Tuning 5A2-SC8 LNP Efficacy with Linear-Dendritic PEGs

The efficacy of 5A2-SC8 LNPs is tunable based on the specific PEG-lipid used in the formulation. Studies show that first-generation linear-dendritic PEG lipids (PEG-G1C8, PEG-G1C12, PEG-G1C16) and one second-generation PEG (PEG-G2C8) form effective 5A2-SC8 dendrimer LNPs (DLNPs). [1] In contrast, 5A2-SC8 DLNPs formulated with other second and third-generation PEG lipids (PEG-G2C12, PEG-G2C16, and all G3 variants) lose their ability to deliver siRNA effectively. [1]

PEGylation Lipid nanoparticles Formulation optimization

Comparative Hepatocyte Uptake Kinetics: 5A2-SC8 vs. 3A5-SC14

The cellular tropism of 5A2-SC8 LNPs is further evidenced by uptake kinetics. Intravenous injection of 0.5 mg/kg 5A2-SC8 LNP containing fluorescently labeled siFVII resulted in significant hepatocyte internalization within 6 hours. In contrast, 3A5-SC14 LNPs, despite similar overall liver accumulation, failed to achieve this and were instead taken up by Kupffer cells.

Hepatocyte uptake Pharmacokinetics siRNA delivery

5A2-SC8: Strategic Application Scenarios for Hepatocellular-Targeted RNA Therapeutics and Model Generation


High-Precision Liver Cancer Research (HCC, MYC-driven tumors)

Leverage 5A2-SC8's exclusive hepatocyte-targeting property to deliver therapeutic siRNAs or miRNAs (e.g., let-7g, tumor suppressors) in preclinical models of hepatocellular carcinoma. The robust survival benefit (extending median survival to 121 days) in an aggressive MYC-driven model makes it the definitive choice for studies aiming to translate RNAi-based therapies for primary liver cancers where hepatocyte-specific delivery is paramount. [1]

Metabolic Liver Disease and Hepatocyte Gene Function Studies

Utilize 5A2-SC8 LNPs for functional genomic studies in hepatocytes, including gene silencing (e.g., Factor VII, PCSK9) or expression (e.g., FAH mRNA) for models of hemophilia, hypercholesterolemia, or hereditary tyrosinemia. The high in vivo potency (siRNA EC50 < 0.02 mg/kg) enables efficient gene modulation at low doses, minimizing potential lipid-related toxicity and allowing for cleaner, more interpretable metabolic phenotyping. [1][2]

Generation of Complex, Liver-Specific Cancer Mouse Models

Employ 5A2-SC8 LNPs containing DOTAP as a non-germline tool for rapidly generating in situ liver-specific cancer models via intravenous delivery of oncogenic payloads. This method overcomes the time and cost barriers associated with traditional transgenic or embryonic stem cell-based approaches, offering a more efficient route to establishing complex models for target validation and drug discovery. [1]

Mechanistic Studies of Nanoparticle Protein Corona and Cellular Tropism

Use the 5A2-SC8 and 3A5-SC14 pair as a powerful tool system to investigate the relationship between lipid chemistry, protein corona composition (specifically ApoE vs. Albumin enrichment), and subsequent cellular tropism within the liver. This system provides a well-characterized, controlled setup for studying how subtle chemical modifications in ionizable lipids can dramatically alter in vivo fate, informing the design of next-generation targeted nanomedicines. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5A2-SC8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.